molecular formula C10H12O3 B189824 4-Hydroxy-3-propylbenzoic acid CAS No. 119865-13-3

4-Hydroxy-3-propylbenzoic acid

Cat. No.: B189824
CAS No.: 119865-13-3
M. Wt: 180.2 g/mol
InChI Key: BXMIALYGTOMKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-propylbenzoic acid is an aromatic organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a hydroxyl group (-OH) and a propyl group (-C3H7) attached to a benzene ring with a carboxyl group (-COOH)

Scientific Research Applications

4-Hydroxy-3-propylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of preservatives, fungicides, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-propylbenzoic acid can be synthesized through several methods:

    Carboxylation of Potassium Phenolate: This method involves the reaction of potassium phenolate with carbon dioxide under high pressure and temperature to form the desired product.

    Isomerization of Dipotassium Salicylate: This process involves the isomerization of dipotassium salicylate to yield this compound.

    Oxidation of Alkali-Metal Salt of p-Cresol: This method involves the oxidation of the alkali-metal salt of p-cresol to produce the target compound.

    Reaction with Phenol and Tetrachloromethane: This involves the reaction of phenol with tetrachloromethane in the presence of a catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of renewable feedstocks and biosynthetic techniques. These methods are preferred due to their economic and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-propylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Hydroxy-3-propylbenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor to aspirin.

    p-Hydroxybenzoic Acid: Used in the production of parabens, which are common preservatives.

    Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .

Properties

IUPAC Name

4-hydroxy-3-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIALYGTOMKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of benzyl 3-allyl-4-hydroxybenzoate (15.40 g, 57.4 mmol) (Example 41), 10% Pd/C (1.54 g), and 60 mL ethanol was placed in a Parr hydrogenator under 60 psi of H2. The mixture was shaken for 2 h. The catalyst was removed by filtering through a plug of Celite®. The filtrate was concentrated to yield a thick oil (10.5 g 100%). 1H NMR (400 MHz, DMSO-d6) δ 12.36 (br s, 1H), 10.08 (s, 1H), 7.59-7.63 (m, 2H), 6.81 (d, 1H), 2.49-2.53 (m, 2H), 1.50-1.59 (m, 2H), 0.89 (t, 3H).
Name
benzyl 3-allyl-4-hydroxybenzoate
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the presence of 4-Hydroxy-3-propylbenzoic acid contribute to the observed bioactivity of Brassica tournefortii extracts?

A: While the study [] highlights the presence of this compound alongside other phenolic compounds in Brassica tournefortii, it doesn't directly investigate the individual bioactivity of this specific compound. The observed anticancer, antidiabetic, and anti-inflammatory activities of the extracts are likely attributed to a synergistic effect of various phytochemicals, including but not limited to this compound. Further research isolating and testing this compound is needed to determine its specific contribution to the overall bioactivity.

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